molecular formula C18H15N5O2 B2366177 3,5-dimethyl-N-[3-(tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide CAS No. 899376-98-8

3,5-dimethyl-N-[3-(tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide

Cat. No. B2366177
CAS RN: 899376-98-8
M. Wt: 333.351
InChI Key: SSCDIANDJJHWQH-UHFFFAOYSA-N
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Description

Tetrazoles are synthetic or man-made organic heterocyclic compounds that consist of a doubly unsaturated five-membered aromatic ring with four nitrogen, one carbon, and two hydrogen atoms . They have attracted much attention in medicinal chemistry due to their diverse biological applications .


Synthesis Analysis

The most direct and convenient route to 5-substituted-1H-tetrazoles is [2+3]-cycloaddition between a nitrile and an azide . Various synthetic approaches have been developed for this transformation .


Molecular Structure Analysis

The tetrazole is a five-membered aza compound with 6π electrons, and 5-substituted tetrazole reactivity is similar to aromatic compounds .


Chemical Reactions Analysis

The in situ reactions regulate the structure via changing the concentration (but not the total amount) of HDTBA during the assembly process, which in turn regulates the coordination competition between HDTBA and inorganic anions, thus generating different structures .


Physical And Chemical Properties Analysis

Tetrazoles are known to be stable under metabolic conditions, which enhances their biological activities . They resist oxidation even when very strong oxidizing agents are employed because of their low HOMO energy .

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of benzofuran derivatives and their analogs have been widely studied due to their potential applications in pharmaceuticals and materials science. For instance, the synthesis of N-(5,6-dimethyl-1H-benzimidazol-2-yl) substituted carboxamide derivatives, using reactions with various bioactive aromatic heterocyclic carboxylic acids, has been demonstrated. These compounds were characterized using NMR and mass spectroscopic methods, showcasing a methodological approach to synthesizing benzofuran-related compounds with potential biological activities (Sindhe et al., 2016).

Biological Activities

Benzofuran derivatives exhibit promising biological activities, including antimicrobial and antioxidant properties. The synthesized compounds from the aforementioned study showed good antimicrobial and antioxidant activities, indicating the potential of benzofuran derivatives in therapeutic applications. The research highlights the incorporation of heterocyclic rings and open-chain counterparts at specific positions of the benzofuran ring, yielding compounds with potent biological activities (Sindhe et al., 2016).

Another study on the synthesis, characterization, and biological evaluation of novel 5-(benzofuran-2-yl)-N'-(2-substituted-4-oxothiazolidin-3-yl)-1-phenyl-1H-pyrazole-3-carboxamide derivatives demonstrated their antibacterial activity against various pathogenic microorganisms. This study provides insight into the design and development of benzofuran-based compounds with potential applications in combating microbial infections (Idrees et al., 2019).

Material Science Applications

In addition to biological activities, benzofuran derivatives have been explored for their applications in material science, such as the development of electrochromic materials. The synthesis of electropolymerizable monomers and their electrochemical properties indicate the potential of benzofuran derivatives in creating materials with novel electrochromic and fluorescent properties. This research opens avenues for the development of advanced materials for various technological applications (Hsiao & Wang, 2016).

Safety and Hazards

Tetrazoles can be highly toxic and explosive. They easily react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat .

Future Directions

Tetrazoles have a wide range of applications, including as antiviral, antibacterial, and antifungal agents, as well as promoters in the synthesis of oligonucleotides . Their extraordinary stability under metabolic conditions suggests they have further potential applications as metal-free detonating substances .

properties

IUPAC Name

3,5-dimethyl-N-[3-(tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O2/c1-11-6-7-16-15(8-11)12(2)17(25-16)18(24)20-13-4-3-5-14(9-13)23-10-19-21-22-23/h3-10H,1-2H3,(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSCDIANDJJHWQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=C2C)C(=O)NC3=CC(=CC=C3)N4C=NN=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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